molecular formula C15H27NO4 B3028575 1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid CAS No. 225240-56-2

1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid

Cat. No.: B3028575
CAS No.: 225240-56-2
M. Wt: 285.38 g/mol
InChI Key: XPXDMSFXHBZCFY-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions .

Preparation Methods

The synthesis of 1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl group. This can be achieved through the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid undergoes several types of chemical reactions, primarily involving the Boc protecting group. Common reactions include:

Major products formed from these reactions include the free amine and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid can be compared with other Boc-protected amines such as:

The uniqueness of this compound lies in its specific structure, which combines the Boc protection with a butyl-substituted piperidine ring, offering distinct properties and reactivity compared to other Boc-protected compounds.

Properties

IUPAC Name

4-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-5-6-7-15(12(17)18)8-10-16(11-9-15)13(19)20-14(2,3)4/h5-11H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXDMSFXHBZCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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